molecular formula C17H17ClN4O3S B2535391 N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1105688-07-0

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2535391
CAS RN: 1105688-07-0
M. Wt: 392.86
InChI Key: SQKVJJVTTSXBSZ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar thiazole derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Biological Activity

The scientific research surrounding N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has explored various synthesis methods and investigated its potential biological activities. One study focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, which included derivatives similar to the chemical . These compounds exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against the Ehrlich ascites carcinoma cell (EACC) line, and antimicrobial activity against various pathogenic bacteria and fungi. The colored polyester fibers dyed with these compounds could be applied as sterile and/or biologically active fabrics in various life applications (Khalifa et al., 2015).

Antimicrobial and Antitumor Properties

Further research into compounds containing the thiazole and oxazole moieties, which are structural features of this compound, revealed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This highlights the potential of these compounds in developing new antimicrobial agents (Stanchev et al., 1999).

Novel Synthesis Approaches

Another aspect of research has focused on novel synthesis approaches for thiazole derivatives, which could potentially apply to the synthesis of this compound. These approaches involve condensation reactions of N-(2-aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, leading to various thiazole and 2-thiohydantoin derivatives. Such methodologies could enhance the accessibility of these compounds for further biological evaluations (Balya et al., 2008).

Potential Antitumor Activity

The discovery and synthesis of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays have also been reported. Compounds with similar structural characteristics to this compound were identified as potent inhibitors, demonstrating the potential for the development of new antitumor therapies (Lombardo et al., 2004).

Future Directions

Future research could focus on further understanding the pharmacological activities of this compound and similar thiazole derivatives, particularly their antimicrobial and anticancer properties .

properties

IUPAC Name

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c18-11-3-1-10(2-4-11)8-19-15(24)7-12-9-26-17(20-12)22-16(25)13-5-6-14(23)21-13/h1-4,9,13H,5-8H2,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKVJJVTTSXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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